molecular formula C15H18N2O6 B5233220 Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate CAS No. 5735-73-9

Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate

Cat. No.: B5233220
CAS No.: 5735-73-9
M. Wt: 322.31 g/mol
InChI Key: XSQWJUBJSXANTN-UHFFFAOYSA-N
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Description

Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate: is an organic compound with the molecular formula C14H18N2O5 It is a derivative of benzoic acid and contains a morpholine ring substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 5-position of the benzene ring.

    Acylation: The nitro-substituted methyl benzoate is then subjected to acylation with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as pyridine or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Oxidation: The methyl groups on the morpholine ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-aminobenzoate.

    Substitution: 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoic acid.

    Oxidation: Corresponding alcohols or ketones of the morpholine ring.

Scientific Research Applications

Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2,6-dimethylmorpholin-4-yl)-3-nitrobenzoate: A similar compound with the nitro group at a different position on the benzene ring.

    3-[(2,6-dimethylmorpholin-4-yl)methyl]phenylmethanamine: A related compound with a different functional group attached to the benzene ring.

Uniqueness

Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the morpholine ring makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-5-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various fields, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by:

  • Methyl ester group
  • Nitro group
  • Morpholine derivative

These components contribute to its diverse pharmacological properties. The presence of the morpholine ring is particularly significant as it can influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have demonstrated low minimum inhibitory concentration (MIC) values, indicating potent activity against multidrug-resistant strains.
    • For example, compounds structurally similar to this compound exhibited MIC values below 0.25 μg/mL against Staphylococcus aureus and Enterococcus faecalis .
  • Enzyme Inhibition :
    • It has been investigated for its ability to inhibit bacterial topoisomerases, which are critical for DNA replication and transcription. Inhibition assays have revealed low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, suggesting its potential as a dual inhibitor .
    • The compound's structural features allow it to effectively bind to the ATP-binding site of these enzymes, enhancing its antibacterial efficacy.
  • Other Biological Activities :
    • Preliminary studies suggest that this compound may also possess anti-inflammatory and analgesic properties, although further research is needed to substantiate these effects.

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Mannich Reaction : A common method where a morpholine derivative reacts with formaldehyde and an aromatic compound under acidic conditions.
  • Purification Techniques : After synthesis, purification is often achieved through recrystallization or chromatography to ensure high purity levels.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Study ADemonstrated potent antibacterial activity with MIC values <0.25 μg/mL against S. aureus and other pathogens .
Study BInvestigated enzyme inhibition showing IC50 values <32 nM for DNA gyrase inhibition .
Study CExplored anti-inflammatory properties in vitro; further studies required for clinical relevance .

Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibacterial agents.
  • Research Tools : Used in studies investigating enzyme mechanisms and interactions.

Properties

IUPAC Name

methyl 3-(2,6-dimethylmorpholine-4-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-9-7-16(8-10(2)23-9)14(18)11-4-12(15(19)22-3)6-13(5-11)17(20)21/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQWJUBJSXANTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386562
Record name ST042058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-73-9
Record name ST042058
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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